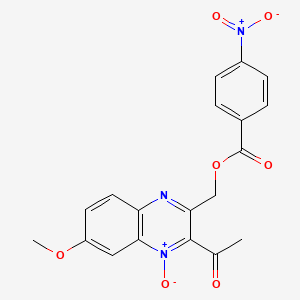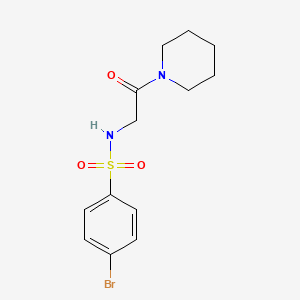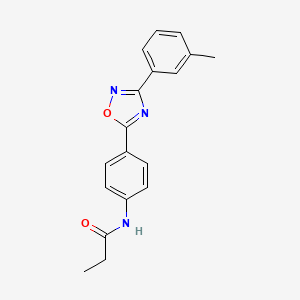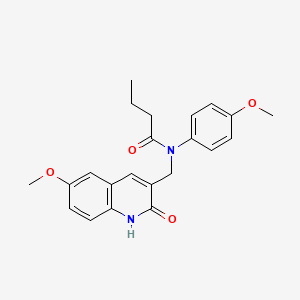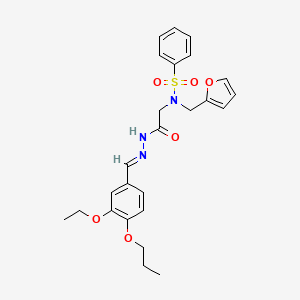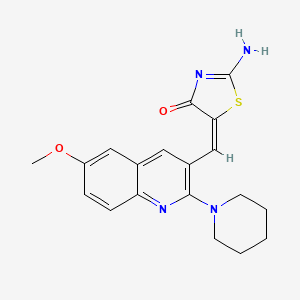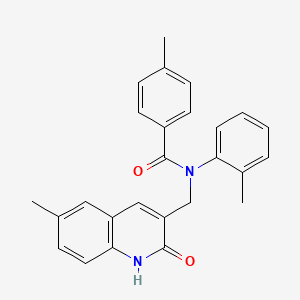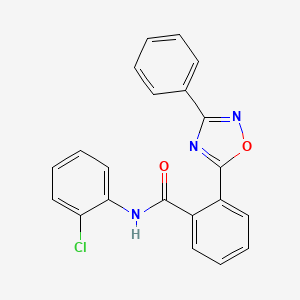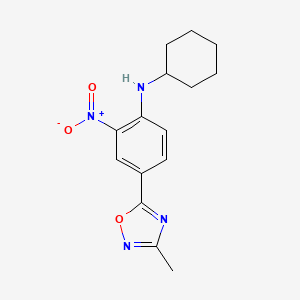![molecular formula C23H24N4O2 B7702499 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. The inhibition of these enzymes and pathways leads to the anti-cancer and neuroprotective effects of the compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its high purity and high yield synthesis method. This makes it easy to obtain and use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is to explore its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of the compound.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been found to have anti-cancer and neuroprotective properties through the inhibition of various enzymes and signaling pathways. While it has advantages such as its easy obtainment, its low solubility in water can be a limitation. There are several potential future directions for research involving this compound, including exploring its potential applications in the treatment of other neurological disorders and investigating its potential as a drug delivery system.
合成法
The synthesis method of 4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-ethoxy-2-nitrobenzoic acid with isobutylamine and hydrazine hydrate. The resulting compound is then subjected to a series of reactions involving various reagents such as acetic anhydride, sodium hydroxide, and acetic acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have potential applications in scientific research. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-ethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-29-18-11-9-16(10-12-18)23(28)25-21-19-13-17-7-5-6-8-20(17)24-22(19)27(26-21)14-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMYXXXEADBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

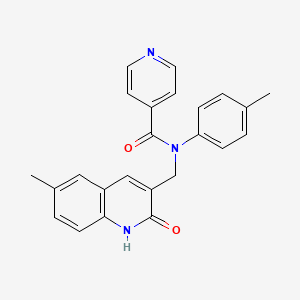
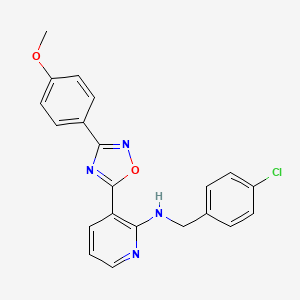
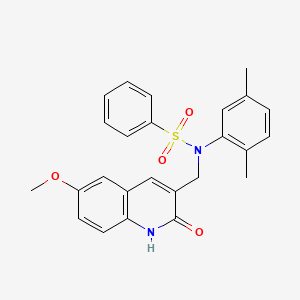
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)
